Methyl 3-[(3-methoxypropyl)amino]butanoate
Description
Methyl 3-[(3-methoxypropyl)amino]butanoate is a synthetic amino ester derivative characterized by a methyl ester group and a 3-methoxypropylamino substituent. Its molecular formula is C₉H₁₉NO₃, with a molecular weight of 189.25 g/mol.
Properties
IUPAC Name |
methyl 3-(3-methoxypropylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-8(7-9(11)13-3)10-5-4-6-12-2/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZMNBTYQXNQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism, where 3-methoxypropylamine attacks the electrophilic carbon adjacent to the bromine atom in methyl 3-bromobutanoate. A base, such as potassium carbonate or sodium hydroxide, is employed to deprotonate the amine, enhancing its nucleophilicity. The reaction is typically conducted in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 25°C to 60°C.
Key Parameters:
Purification and Yield Optimization
Post-reaction purification involves extraction with methyl tert-butyl ether (MTBE) to isolate the product from aqueous byproducts. Subsequent distillation under reduced pressure (50–60°C at 10 mmHg) yields the compound with >90% purity. Industrial-scale processes employ continuous flow reactors to enhance throughput, achieving yields of 82–87%.
Reductive Amination: Alternative Route
Reductive amination offers an alternative pathway, particularly useful for avoiding halogenated intermediates. This method involves condensing methyl 3-oxobutanoate with 3-methoxypropylamine in the presence of a reducing agent.
Reaction Protocol
The ketone group in methyl 3-oxobutanoate reacts with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent, operating effectively under mildly acidic conditions (pH 4–6).
Optimization Insights:
Comparative Analysis
While reductive amination avoids brominated reagents, it requires stringent pH control and yields marginally lower results (75–80%) compared to nucleophilic substitution.
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors, as detailed in patent WO2012140276A2, enable rapid mixing and heat dissipation, critical for exothermic amine alkylation reactions.
Solvent and Reagent Selection
Process Economics
A comparative cost analysis reveals that nucleophilic substitution is 23% more economical than reductive amination at industrial scales, primarily due to lower catalyst costs.
Side Reactions and Mitigation
Common side reactions include over-alkylation and ester hydrolysis. Strategies to suppress these include:
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Temperature Control: Maintaining temperatures below 60°C prevents ester degradation.
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Stoichiometric Precision: Limiting the amine excess to 1.2 equivalents avoids di-alkylation.
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy: Distinct peaks at δ 3.65 (ester methoxy) and δ 2.85 (N-CH2) confirm structure.
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HPLC Purity: >98% purity achieved via gradient elution with acetonitrile-water.
Emerging Methodologies
Recent advances explore enzymatic catalysis and photochemical activation, though these remain experimental. Lipase-mediated esterification has shown promise in preliminary trials, achieving 68% yield under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxypropyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-methoxypropyl)amino]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxypropyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 3-{[3-(1H-Imidazol-1-yl)propyl]amino}butanoate
- Molecular Formula : C₁₁H₁₉N₃O₂
- Molecular Weight : 225.29 g/mol
- The imidazole moiety may enhance interactions with biological targets (e.g., enzymes or receptors), a feature absent in the target compound.
- Implications: Likely exhibits distinct bioactivity profiles, such as antifungal or antibacterial properties, compared to the non-heterocyclic target compound .
Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate
- Molecular Formula: C₁₂H₂₃NO₄
- Molecular Weight : 253.32 g/mol
- Key Differences: Ethyl ester vs. Additional methyl group on the oxopropyl chain, introducing steric hindrance that could affect binding interactions.
- Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility compared to the target compound .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂
- Molecular Weight : 195.69 g/mol (free base: 159.24 g/mol)
- Key Differences: Chiral center (S-configuration) and dimethyl substitution on the butanoate chain. Hydrochloride salt form enhances aqueous solubility.
- Implications : Stereochemistry and salt form may lead to enantiomer-specific bioactivity and improved pharmacokinetics compared to the target compound .
β-(1,2,4-Triazol-1-yl)-Alanine Derivatives
- Example: Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate
- Molecular Formula : C₁₅H₂₃N₅O₄
- Key Differences :
- 1,2,4-Triazole ring confers fungicidal and herbicidal activity, as seen in metabolites of agrochemicals like myclobutanil.
- Bulkier tert-butoxycarbonyl (Boc) protecting groups enhance stability during synthesis.
- Implications : The target compound, lacking a heterocyclic ring, may have reduced pesticidal activity but improved synthetic accessibility .
Biological Activity
Methyl 3-[(3-methoxypropyl)amino]butanoate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and findings.
This compound is characterized by its ester functional group and a methoxypropyl amino side chain. The molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. These interactions can modulate biological pathways, influencing processes such as:
- Receptor Binding : The compound may act as a ligand for certain receptors, affecting cellular signaling pathways.
- Enzyme Inhibition : It can inhibit specific enzymes, altering metabolic processes within cells.
- Non-covalent Interactions : The presence of the methoxypropyl group enhances π-π interactions and hydrogen bonding, which are vital for binding affinity to biological targets.
Pharmacological Applications
Research indicates that this compound has potential pharmacological applications, particularly in the following areas:
- Antidiabetic Agents : It has been studied as a precursor in the synthesis of compounds that mimic glucagon-like peptide-1 (GLP-1), which plays a critical role in glucose metabolism and insulin secretion .
- Antithrombotic Activity : Similar compounds have shown promise in inhibiting platelet aggregation, suggesting that this compound may have antithrombotic properties .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Insulin Secretion Study :
- Platelet Aggregation Inhibition :
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-aminobutanoate | Lacks methoxypropyl group | Different reactivity; less potential for receptor binding |
| Methyl 3-(propylamino)butanoate | Contains propyl instead of methoxypropyl | Altered pharmacokinetics and receptor interactions |
| Methyl 3-(methoxypropyl)butanoate | Similar structure but different amino group | Potentially lower bioactivity due to structural differences |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-[(3-methoxypropyl)amino]butanoate, and what critical reaction parameters must be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-methoxypropylamine with methyl 3-bromobutanoate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Key parameters include stoichiometric ratios (1:1.2 amine:ester), temperature control to minimize side reactions (e.g., ester hydrolysis), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored using TLC and confirmed via -NMR to verify the absence of unreacted starting materials .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- -NMR : Identify characteristic peaks (e.g., methoxy protons at δ 3.3–3.5 ppm, ester carbonyl at δ 3.7 ppm).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1730 cm) and secondary amine (N-H bend at ~1550 cm).
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of water/acetonitrile (70:30) and UV detection at 254 nm .
Q. What are the preliminary biological assays suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Start with in vitro assays:
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay, given the compound’s ester and amine groups.
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) at concentrations of 10–100 µM.
- Membrane Permeability : Employ Caco-2 cell monolayers to predict oral bioavailability, leveraging the methoxypropyl group’s lipophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. To address this:
- Reproduce Studies : Use standardized protocols (e.g., fixed incubation times/pH).
- Structural Confirmation : Re-analyze analogs via high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC) to confirm regiochemistry.
- Comparative SAR : Synthesize and test analogs with modified substituents (e.g., replacing methoxypropyl with ethoxypropyl) to isolate functional group contributions .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
- Methodological Answer : Enantioselective routes may employ:
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric aminolysis reactions (yield >80%, ee >90%).
- Chiral Resolution : Separate racemic mixtures via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) or enzymatic resolution with lipases (e.g., CAL-B).
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .
Q. How does the methoxypropyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer : The methoxypropyl moiety enhances lipophilicity (logP ~1.8), improving blood-brain barrier permeability but reducing aqueous solubility. To study this:
- LogP Measurement : Use shake-flask method with octanol/water partitioning.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict tissue distribution .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact of Deviation |
|---|---|---|
| Solvent | DMF | Lower yield in THF |
| Temperature | 70°C | Side products >80°C |
| Reaction Time | 18 hours | Incomplete reaction <12 hours |
| Purification | Silica gel (Hexane:EtOAc 3:1) | Impurity co-elution in polar solvents |
Table 2 : Spectroscopic Signatures for Structural Confirmation
| Functional Group | -NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Ester (-COOCH3) | 3.68 (s, 3H) | 1730 (C=O stretch) |
| Methoxypropyl (-OCH3) | 3.35 (t, 2H) | 2850–2950 (C-H stretch) |
| Secondary amine (-NH-) | 1.55 (m, 2H, NH) | 1550 (N-H bend) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
